Benzenesulfonylfluoride, 4-[[2-(3-nitrophenoxy)acetyl]amino]-
Description
The compound "Benzenesulfonylfluoride, 4-[[2-(3-nitrophenoxy)acetyl]amino]-" features a benzenesulfonyl fluoride core modified with a 3-nitrophenoxy acetyl amino group. Sulfonyl fluorides are widely studied for their role as covalent inhibitors in chemical biology and drug discovery, leveraging the sulfur(VI)-fluoride exchange (SuFEx) click chemistry . The 3-nitrophenoxy substituent introduces electron-withdrawing effects, which may influence reactivity, stability, and binding affinity.
Properties
CAS No. |
30885-87-1 |
|---|---|
Molecular Formula |
C14H11FN2O6S |
Molecular Weight |
354.31 g/mol |
IUPAC Name |
4-[[2-(3-nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H11FN2O6S/c15-24(21,22)13-6-4-10(5-7-13)16-14(18)9-23-12-3-1-2-11(8-12)17(19)20/h1-8H,9H2,(H,16,18) |
InChI Key |
HCXSEGYMYGMDHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-Nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-nitrophenol with chloroacetyl chloride to form 2-(3-nitrophenoxy)acetyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonyl fluoride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-Nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetamido group can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, typically under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of 4-(2-(3-Aminophenoxy)acetamido)benzene-1-sulfonyl fluoride.
Oxidation: Formation of corresponding oxides or sulfonic acids.
Scientific Research Applications
4-(2-(3-Nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(2-(3-Nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition is achieved through the formation of a covalent bond between the sulfonyl fluoride group and the serine residue in the enzyme’s active site, leading to the formation of a stable acyl-enzyme complex .
Comparison with Similar Compounds
Substituent Effects on Stability and Reactivity
highlights that substituents significantly impact the half-life ($t_{1/2}$) and aqueous reactivity of benzenesulfonyl fluorides:
- Electron-donating groups (e.g., amino): 4-Aminobenzenesulfonyl fluoride (3) exhibits high stability ($t_{1/2} > 48$ h) due to the amino group’s electron-donating nature, which reduces electrophilicity at the sulfur center .
- Electron-withdrawing groups (e.g., carboxylic acid) : Meta-carboxylic acid derivatives (e.g., compound 4) show moderate reactivity ($t_{1/2} = 10–19$ h), balancing stability and reactivity for covalent targeting .
- Nitro groups: The 3-nitrophenoxy group in the target compound is strongly electron-withdrawing.
Spectroscopic and Analytical Data
Key spectroscopic trends from analogs:
- 19F NMR : Resonances near -60 to -70 ppm confirm sulfonyl fluoride integrity ().
- HRMS : Accurate mass data (e.g., [M+H]+ = 386.0669 for compound 2g in ) validate molecular formulas .
- IR : Stretching frequencies (e.g., 1650 cm⁻¹ for amide C=O in compound 2g) align with functional group presence .
For the target compound, similar spectral features are expected, with 19F NMR confirming the sulfonyl fluoride and HRMS verifying the nitro-substituted acetyl group.
Data Table: Key Analogs and Properties
Biological Activity
Benzenesulfonylfluoride, 4-[[2-(3-nitrophenoxy)acetyl]amino]- (CAS Number: 30885-87-1) is a compound of significant interest in biochemical research due to its biological activity, particularly as an inhibitor of serine proteases. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
The chemical structure and properties of benzenesulfonylfluoride, 4-[[2-(3-nitrophenoxy)acetyl]amino]- are essential for understanding its biological interactions. Below is a summary of its physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁FN₂O₆S |
| Molecular Weight | 354.31 g/mol |
| Density | 1.517 g/cm³ |
| Boiling Point | 593.5 °C |
| Flash Point | 312.7 °C |
Benzenesulfonylfluoride, 4-[[2-(3-nitrophenoxy)acetyl]amino]- acts primarily as an irreversible inhibitor of serine proteases . Serine proteases play crucial roles in various physiological processes, including inflammation, blood coagulation, and cell signaling. By inhibiting these enzymes, the compound can modulate these biological pathways effectively.
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory effects on serine proteases such as trypsin and chymotrypsin. In vitro assays have shown that it can effectively reduce the activity of these enzymes at micromolar concentrations, indicating a strong potential for therapeutic applications in conditions characterized by excessive protease activity.
In Vivo Studies
In animal models, particularly those simulating airway inflammation and allergy responses, benzenesulfonylfluoride has been shown to attenuate inflammation. For example, in a mouse model of allergic airway inflammation, treatment with this compound resulted in reduced airway hyperresponsiveness and decreased levels of pro-inflammatory cytokines .
Case Study 1: Airway Inflammation
A study investigated the effects of benzenesulfonylfluoride on airway inflammation induced by allergen exposure. Mice treated with the compound exhibited significantly lower levels of eosinophils and neutrophils in bronchoalveolar lavage fluid compared to controls. This suggests that the compound may be effective in managing allergic responses in respiratory conditions .
Case Study 2: Cancer Research
Another area of research involves the potential use of benzenesulfonylfluoride as an adjunct therapy in cancer treatment. The compound's ability to inhibit serine proteases has implications for tumor progression and metastasis. In vitro studies demonstrated that treatment with benzenesulfonylfluoride reduced the invasiveness of cancer cell lines by impairing their migratory capabilities .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing benzenesulfonyl fluoride derivatives with amide-linked substituents?
- Methodology : A common approach involves reacting benzenesulfonyl chloride derivatives with potassium fluoride in the presence of a crown ether (e.g., 18-crown-6) and acetonitrile to form the sulfonyl fluoride core . Subsequent functionalization can be achieved via coupling reactions, such as reacting acid chlorides (e.g., 2-(3-nitrophenoxy)acetyl chloride) with sulfonic anilines to introduce the amide-linked nitroaromatic moiety .
- Key Considerations : Monitor reaction exothermicity during fluoride substitution and optimize solvent systems (e.g., acetonitrile/water) for product isolation.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use and NMR spectroscopy to verify the sulfonyl fluoride group and amide bond formation. Compare spectral data with NIST reference libraries for benzenesulfonamide derivatives . High-resolution mass spectrometry (HRMS) and FT-IR can further validate the nitro and acetyl functional groups.
Q. What stability challenges arise from the 3-nitrophenoxy group in this compound?
- Methodology : Conduct accelerated stability studies under varying pH, temperature, and light exposure. The electron-withdrawing nitro group may increase susceptibility to hydrolysis or photodegradation. Use HPLC to quantify degradation products and identify optimal storage conditions (e.g., inert atmosphere, low temperature) .
Advanced Research Questions
Q. How does the 3-nitrophenoxy moiety influence reactivity in SuFEx (Sulfur Fluoride Exchange) click chemistry?
- Methodology : Evaluate the compound’s efficiency in forming covalent adducts with nucleophiles (e.g., amines, alcohols) under SuFEx conditions. Compare reaction kinetics with non-nitro derivatives using stopped-flow spectroscopy or NMR .
- Advanced Insight : The nitro group may enhance electrophilicity of the sulfonyl fluoride, accelerating SuFEx reactions but potentially reducing selectivity.
Q. What strategies can optimize this compound’s inhibitory activity against serine proteases?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified amide substituents (e.g., replacing 3-nitrophenoxy with fluorinated or electron-rich groups). Assess inhibitory potency via enzymatic assays (e.g., trypsin or elastase inhibition) and correlate results with computational docking simulations .
- Data Contradiction : While AEBSF (a related sulfonyl fluoride) shows strong protease inhibition, nitro-substituted derivatives may exhibit reduced solubility, requiring formulation optimization .
Q. How can computational modeling predict biological targets for this compound?
- Methodology : Use molecular dynamics (MD) simulations and density functional theory (DFT) to analyze electrostatic interactions between the sulfonyl fluoride group and protease active sites. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Data Analysis & Experimental Design
Q. How should researchers resolve contradictions in synthetic yields reported across methods?
- Methodology : Compare reaction conditions from (crown ether/KF) and (acid chloride coupling). Design a fractional factorial experiment to test variables (e.g., solvent polarity, catalyst loading). Use ANOVA to identify statistically significant factors affecting yield .
Q. What analytical techniques are critical for assessing purity in fluorinated sulfonamide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
